N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYQWSCAQBJZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 439.42 g/mol. The structure includes several functional groups that may influence its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C21H14FN3O5S |
| Molecular Weight | 439.42 g/mol |
| IUPAC Name | N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in cancer progression and inflammatory pathways. This compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways.
- Anticancer Activity : Research indicates that thieno[3,4-c]pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the chromene moiety may enhance these effects through additional pathways such as cell cycle arrest.
- Antioxidant Properties : The dioxido group may contribute to antioxidant activity, helping to mitigate oxidative stress within cells. This is particularly relevant in the context of cancer and neurodegenerative diseases.
Research Findings
Recent studies have explored the biological activities of related compounds and provided insights into their potential therapeutic applications:
Case Study 1: Anticancer Activity
A study published in Molecules examined a series of thieno[3,4-c]pyrazole derivatives and found that modifications at the phenyl ring significantly affected their cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, indicating potential for further development as an anticancer agent .
Case Study 2: Enzymatic Inhibition
Another investigation focused on the inhibition of COX enzymes by similar compounds. The results showed that certain derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl) | C19H13F4N3O3S | COX inhibition; anticancer activity |
| N-(2-(4-methylphenyl)-5,5-dioxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl) | C20H18F3N3O4S | Moderate anticancer effects |
| N-(2-(4-nitrophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol) | C21H16N4O5S | Antioxidant; moderate enzyme inhibition |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines. For instance, related compounds containing similar structural features have shown cytotoxic effects against colon carcinoma and breast cancer cells with IC50 values indicating promising efficacy .
- Antimicrobial Properties : The compound's structural components suggest potential antibacterial and antifungal activities. Similar thieno[3,4-c]pyrazole derivatives have demonstrated effectiveness against various pathogenic bacteria .
- Enzyme Inhibition : The mechanism of action may involve the inhibition of specific enzymes or receptors involved in disease pathways. This suggests potential applications in drug development targeting enzymatic processes related to cancer and microbial infections .
Synthesis and Chemical Reactions
The synthesis of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple synthetic steps including:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify existing groups for enhanced biological activity.
- Substitution Reactions : Utilizing nucleophilic substitution to enhance reactivity .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of structurally similar thieno[3,4-c]pyrazole derivatives on human breast cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that modifications to the pyrazole core could enhance therapeutic efficacy .
- Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives against common bacterial strains. The findings highlighted that certain derivatives exhibited comparable or superior activity to established antibiotics .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene derivatives under reflux with hydrazine hydrate. Temperature control (80–100°C) and reaction time (8–12 hours) are critical to avoid by-products like unreacted hydrazine intermediates .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling. Catalyst selection (e.g., Pd(PPh₃)₄) and inert atmosphere (N₂/Ar) improve yield .
- Step 3 : Coupling the chromene-3-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent choice (DMF or DCM) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are optimized via HPLC monitoring .
Critical Parameters : Microwave-assisted synthesis (50–100 W, 10–30 min) can reduce reaction times by 60% compared to conventional methods .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the 4-fluorophenyl group (δ 7.2–7.4 ppm, doublet) and the dihydrothieno-pyrazole ring (δ 3.8–4.2 ppm, multiplet). Coupling constants (J = 8–10 Hz) confirm stereochemistry .
- ¹³C NMR : The sulfone group (SO₂) adjacent to the pyrazole ring appears at δ 115–120 ppm, while the chromene carbonyl resonates at δ 160–165 ppm .
- X-ray Crystallography : Resolve the 3D arrangement of the sulfone and fluorophenyl groups. Hydrogen bonding between the carboxamide NH and the sulfone oxygen (distance: 2.8–3.0 Å) stabilizes the crystal lattice .
Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 or PDE4 inhibition) with IC₅₀ determination. Pre-incubate the compound (1–100 µM) with purified enzyme and monitor signal changes at λex/λem = 340/450 nm .
- Cellular Viability : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay. Include a positive control (e.g., doxorubicin) and validate results with flow cytometry to rule out apoptosis vs. necrosis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
- Methodological Answer :
- Systematic Substitution : Replace the 4-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl analogs. Compare IC₅₀ values in enzyme assays to assess electronic effects .
- Core Modifications : Synthesize derivatives with a thieno[2,3-d]pyrimidine or indazole core instead of thieno[3,4-c]pyrazole. Use molecular docking (AutoDock Vina) to predict binding affinity changes to target proteins .
Example SAR Table :
| Derivative | R Group | IC₅₀ (COX-2, µM) | Notes |
|---|---|---|---|
| Parent | 4-F | 0.45 | High selectivity |
| Analog 1 | 4-Cl | 0.78 | Reduced solubility |
| Analog 2 | 4-OCH₃ | 1.20 | Increased metabolic stability |
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Orthogonal Assays : If a compound shows anti-inflammatory activity in murine macrophages but not in human PBMCs, validate using ELISA (TNF-α/IL-6 levels) and transcriptomics (NF-κB pathway genes) .
- Meta-Analysis : Pool data from 5+ independent studies (e.g., IC₅₀ values, cell lines) and apply ANOVA to identify outliers. Adjust for variables like cell passage number or serum concentration .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (optimal: 2–3) and PAINS filters to eliminate promiscuous binders. For CYP450 inhibition, run molecular dynamics simulations (GROMACS) with heme-binding domains .
- Reaction Pathway Optimization : Apply ICReDD’s quantum chemical calculations to predict degradation products under physiological pH (e.g., hydrolysis of the sulfone group at pH 7.4) .
Q. What experimental designs optimize pharmacokinetic properties like solubility and bioavailability?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, sodium) via slurry experiments in ethanol/water. Monitor crystallinity via PXRD to ensure stability .
- Nanoparticle Formulation : Use PLGA nanoparticles (200–300 nm diameter) loaded with the compound. Characterize release kinetics in PBS (pH 6.8) using UV-Vis spectroscopy (λmax = 280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
